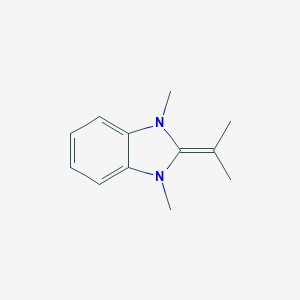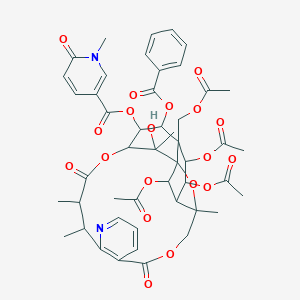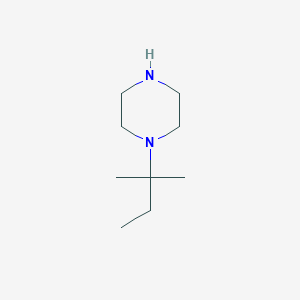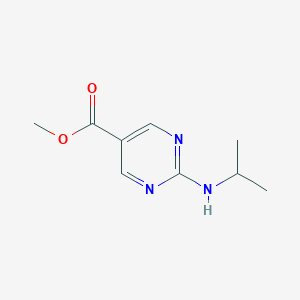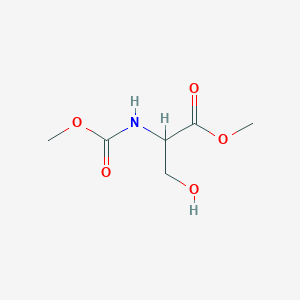
Methyl 3-hydroxy-2-(methoxycarbonylamino)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-hydroxy-2-(methoxycarbonylamino)propanoate, also known as Methyl N-(3-hydroxy-2-methoxycarbonylaminopropyl)carbamate, is a chemical compound that is used in various scientific research applications. It is a white crystalline powder that has a molecular weight of 199.19 g/mol. This compound is widely used in the synthesis of various organic compounds due to its unique chemical properties.
Mécanisme D'action
Methyl 3-hydroxy-2-(methoxycarbonylamino)propanoate 3-hydroxy-2-(methoxycarbonylamino)propanoate acts as a carbamate ester, which is a functional group that is widely used in various chemical reactions. It can act as a nucleophile and react with various electrophiles such as aldehydes, ketones, and epoxides. It can also undergo various chemical reactions such as hydrolysis, oxidation, and reduction.
Effets Biochimiques Et Physiologiques
Methyl 3-hydroxy-2-(methoxycarbonylamino)propanoate 3-hydroxy-2-(methoxycarbonylamino)propanoate has various biochemical and physiological effects. It has been found to have antifungal and antibacterial properties. It has also been found to have antioxidant properties, which can help protect cells from oxidative damage. Additionally, it has been found to have anti-inflammatory properties, which can help reduce inflammation in the body.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 3-hydroxy-2-(methoxycarbonylamino)propanoate 3-hydroxy-2-(methoxycarbonylamino)propanoate has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive compared to other organic compounds. However, it has certain limitations, such as its low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the use of Methyl 3-hydroxy-2-(methoxycarbonylamino)propanoate 3-hydroxy-2-(methoxycarbonylamino)propanoate in scientific research. One potential direction is the synthesis of new bioactive compounds using this compound as a starting material. Another potential direction is the development of new methods for the synthesis of this compound, which can make it more accessible to researchers. Additionally, further studies can be conducted to investigate the potential therapeutic applications of this compound in various disease models.
Méthodes De Synthèse
Methyl 3-hydroxy-2-(methoxycarbonylamino)propanoate 3-hydroxy-2-(methoxycarbonylamino)propanoate can be synthesized using various methods. One of the most common methods is the reaction of 3-hydroxypropionic acid with methyl chloroformate in the presence of a base such as triethylamine. The resulting product is then treated with carbamate to obtain Methyl 3-hydroxy-2-(methoxycarbonylamino)propanoate 3-hydroxy-2-(methoxycarbonylamino)propanoate.
Applications De Recherche Scientifique
Methyl 3-hydroxy-2-(methoxycarbonylamino)propanoate 3-hydroxy-2-(methoxycarbonylamino)propanoate has various scientific research applications. It is widely used in the synthesis of various organic compounds such as amino acids, peptides, and esters. It is also used in the preparation of various bioactive compounds such as antitumor agents, antiviral agents, and antibacterial agents.
Propriétés
IUPAC Name |
methyl 3-hydroxy-2-(methoxycarbonylamino)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO5/c1-11-5(9)4(3-8)7-6(10)12-2/h4,8H,3H2,1-2H3,(H,7,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJGPAXKSMSICGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CO)NC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-hydroxy-2-(methoxycarbonylamino)propanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

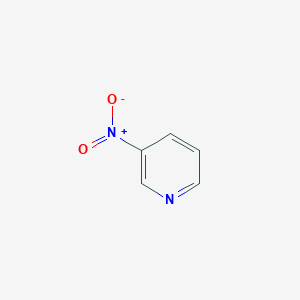
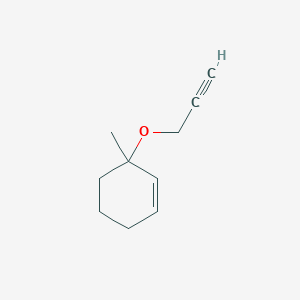
![methyl 4-[(1R)-1-hydroxyethyl]benzoate](/img/structure/B142987.png)
![(2R,3R,4S,5S,6R)-2-[3-[2-(3,4-dimethoxyphenyl)-7-methoxy-1-benzofuran-5-yl]propoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B142988.png)
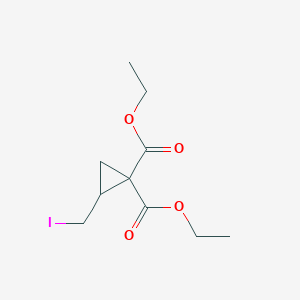
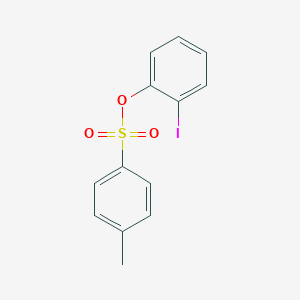
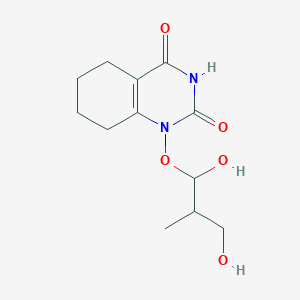
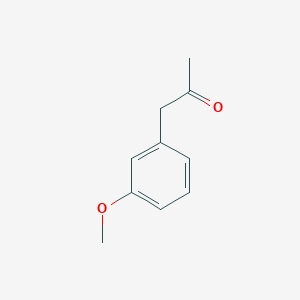
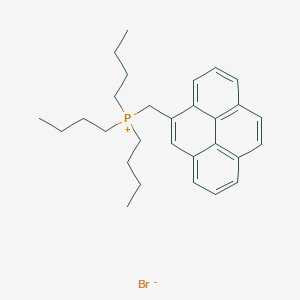
![5-[[(2-Methoxyethyl)amino]methyl]thieno[3,2-b]thiophene-2-sulfonamide](/img/structure/B143010.png)
